molecular formula C10H22O2 B1670173 1,2-Decanediol CAS No. 1119-86-4

1,2-Decanediol

Cat. No.: B1670173
CAS No.: 1119-86-4
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-SNVBAGLBSA-N
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Description

1,2-Decanediol: is an organic compound with the molecular formula C10H22O2 . It is a type of glycol, specifically a 1,2-alkanediol, characterized by two hydroxyl groups attached to the first and second carbon atoms of a decane chain. This compound is known for its antimicrobial properties and is commonly used in cosmetics and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Decanediol can be synthesized through the hydrolysis of 1,2-epoxydecane. A typical method involves the reaction of 1-decene oxide with water in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is extracted using petroleum ether .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 1,2-decanedione. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2-Decanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Decanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2-Hexanediol
  • 1,2-Octanediol
  • 1,2-Dodecanediol

Comparison: 1,2-Decanediol is unique among its analogs due to its longer carbon chain, which enhances its antimicrobial efficacy. While shorter-chain 1,2-alkanediols like 1,2-hexanediol and 1,2-octanediol are more soluble in water, this compound is more effective in non-aqueous systems and is primarily used in ester-based formulations .

Properties

IUPAC Name

decane-1,2-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601009388
Record name 1,2-Decanediol
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Molecular Weight

174.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hygroscopic solid; [Acros Organics MSDS]
Record name 1,2-Decanediol
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CAS No.

1119-86-4
Record name 1,2-Decanediol
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Record name 1,2-Decanediol
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Record name 1,2-Decanediol
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Record name Decane-1,2-diol
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Synthesis routes and methods I

Procedure details

To a well-stirred solution of bis-1,4-(9'-O-dihydroquinidine)phthalazine (7.8 mg, 0.01 mmol), potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.42 g, 3 mmol), and osmium tetroxide (0.1 mL of a 0.1M toluene solution, 0.01 mmol) in 15 mL of a tert-butyl alcohol-water (1:1, v/v) at 0° C., 1-decene (0.14 g, 0.19 mL, 1 mmol) was added in one portion. The mixture was stirred for 24 h at 0° C. Solid sodium sulfite (1.5 g) was added and the mixture was stirred for an additional hour, and then warmed up to room temperature. Ethyl acetate (10 mL) was added to the reaction mixture, and aqueous layer was extracted with ethyl acetate (3×5 mL). Combined organic layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc) to afford decane 1,2-diol as a white solid (0.145 g, 83%). HPLC analysis of the bis-Mosher ester of this crude decane 1,2 diol gave 84% ee.
[Compound]
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of 1-decene oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-decanediol is obtained by distilling under vacuo.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,2-Decanediol, like other 1,2-alkanediols, disrupts bacterial cell membranes due to its amphiphilic nature. [, , ] The exact mechanism is not fully elucidated, but it is believed that this compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell death. [] This effect is particularly potent against bacteria responsible for body odor, such as Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis. []

A: this compound (chemical formula: C10H22O2) has a molecular weight of 174.28 g/mol. [] While the provided research doesn't delve into detailed spectroscopic data, it's important to note that as a 1,2-alkanediol, it possesses two hydroxyl groups on the first and second carbon atoms of its alkane chain. []

A: Research indicates a strong correlation between the length of the alkane chain in 1,2-alkanediols and their antimicrobial activity, sensory irritation potential, and percutaneous absorption. [] Longer chains, such as in this compound, tend to have increased antimicrobial activity but also higher sensory irritation potential, likely due to greater membrane interference and intrinsic toxicity. [, ] Conversely, percutaneous absorption decreases with increasing chain length. []

A: Yes, this compound exhibits synergistic antimicrobial activity when combined with other compounds. [, , ] For instance, it demonstrates enhanced efficacy against microorganisms causing osmidrosis, acne, and mycosis when used in ternary mixtures with 2-phenoxyethanol and other 1,2-alkanediols like 1,2-hexanediol. [] Another study highlighted its synergistic effect with licochalcone A and carnitine against Propionibacterium acnes, the bacteria associated with acne. []

A: Yes, this compound is frequently incorporated into cosmetic and dermatological preparations. [, , , , ] Its antimicrobial properties make it effective against acne and body odor. [, , ] Studies have explored its use in moisturizers, sunscreen formulations, and other topical applications. [, , , ]

A: Research demonstrates that this compound can be utilized in the synthesis of various compounds. One study employed enzymatic synthesis to create this compound galactoside, a potentially safer alternative to this compound for cosmetics. [] Another study investigated the use of this compound as a comonomer in the synthesis of branched poly(butylene succinate) copolymers, exploring their thermal, crystallization, and mechanical properties. []

A: While generally considered safe for cosmetic use, some studies suggest that this compound, especially with increasing chain length, may have higher skin irritation potential. [, ] This effect could be due to increased membrane interference or inherent toxicity. [] Further research is crucial for a complete understanding of its safety profile and potential long-term effects.

A: Various analytical methods have been used to study this compound and its effects. Franz diffusion cell systems are employed to assess its percutaneous absorption. [] High-performance liquid chromatography (HPLC) is a common technique to analyze and quantify this compound in various samples. [] Mass spectrometry is used to identify and characterize this compound and its derivatives, such as this compound galactoside. []

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